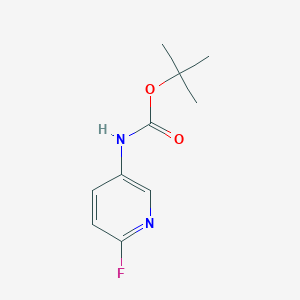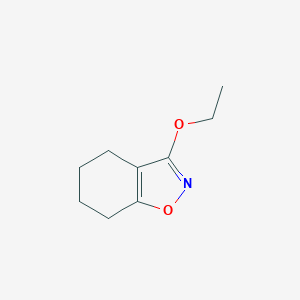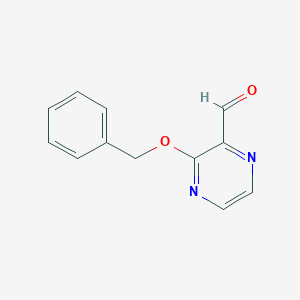
3-(Benzyloxy)pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)pyrazine-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazine derivative that has a benzyl ether functional group attached to it.
Applications De Recherche Scientifique
3-(Benzyloxy)pyrazine-2-carbaldehyde has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)pyrazine-2-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Benzyloxy)pyrazine-2-carbaldehyde has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Benzyloxy)pyrazine-2-carbaldehyde in lab experiments is its high potency and specificity towards certain enzymes and proteins. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-(Benzyloxy)pyrazine-2-carbaldehyde. One area of research is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is in the identification of new potential applications for this compound in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-(Benzyloxy)pyrazine-2-carbaldehyde is a promising compound that has potential applications in various areas of scientific research. Its high potency and specificity towards certain enzymes and proteins make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Propriétés
Numéro CAS |
177759-37-4 |
|---|---|
Nom du produit |
3-(Benzyloxy)pyrazine-2-carbaldehyde |
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-phenylmethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-11-12(14-7-6-13-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
XBNAKXOGSCWZAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Synonymes |
3-(BENZYLOXY)PYRAZINE-2-CARBALDEHYDE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


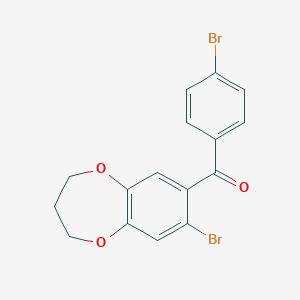
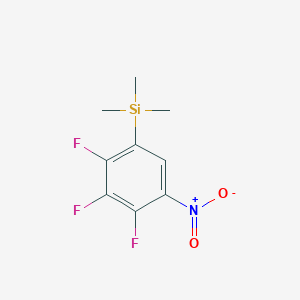
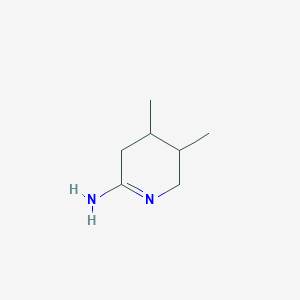
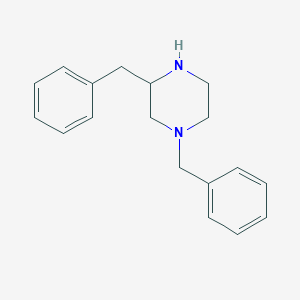
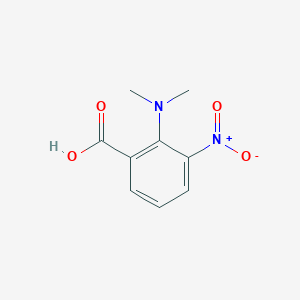
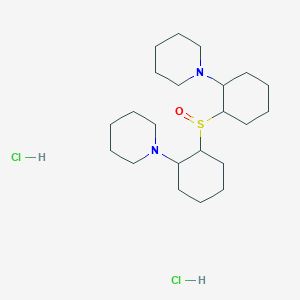
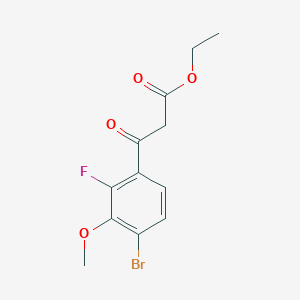
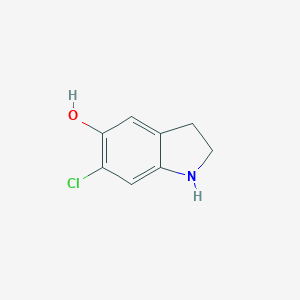

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
